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Abstract
This technical guide addresses the spectroscopic data of 3,5-Dibromo-4-
methoxybenzaldehyde (CAS No. 108940-96-1), a halogenated aromatic aldehyde of interest

in organic synthesis and medicinal chemistry. While a comprehensive search for its

experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data has been conducted, specific, publicly available spectra for this compound are not readily

accessible. This document provides the available physicochemical properties, outlines

generalized experimental protocols for the spectroscopic analysis of such compounds, and

presents a logical workflow for data acquisition and interpretation.

Introduction
3,5-Dibromo-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its structure,

featuring two bromine atoms and a methoxy group on the aromatic ring, makes it a potentially

valuable building block in the synthesis of more complex molecules, including novel

pharmaceutical agents. The bromine atoms can influence the molecule's reactivity, lipophilicity,

and metabolic stability, while the methoxy and aldehyde functionalities offer sites for further

chemical modification. Accurate spectroscopic data is crucial for the unambiguous identification

and characterization of this compound.
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Physicochemical Properties
A summary of the key physicochemical properties for 3,5-Dibromo-4-methoxybenzaldehyde
is presented in Table 1.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-methoxybenzaldehyde

Property Value Reference(s)

CAS Number 108940-96-1 [1]

Molecular Formula C₈H₆Br₂O₂ [1]

Molecular Weight 293.94 g/mol [1]

Appearance Solid

Melting Point 90-91 °C

Boiling Point 332.0 ± 37.0 °C at 760 mmHg
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Spectroscopic Data (Data Not Available)
Despite a thorough search of scientific literature and chemical databases, specific experimental

¹H NMR, ¹³C NMR, IR, and MS spectral data for 3,5-Dibromo-4-methoxybenzaldehyde could

not be obtained. Commercial suppliers may hold this data, but it is not publicly disclosed. For

reference, spectroscopic data for the related compound, 3,5-Dibromo-4-hydroxybenzaldehyde,

is available in public databases such as PubChem[2]. Researchers requiring definitive spectra

for 3,5-Dibromo-4-methoxybenzaldehyde are advised to acquire it experimentally.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the key spectroscopic data

for a solid organic compound like 3,5-Dibromo-4-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid 3,5-Dibromo-4-methoxybenzaldehyde.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical

peaks.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical

parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to singlets for each unique carbon. A greater number of

scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Background Spectrum:

Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of solid 3,5-Dibromo-4-methoxybenzaldehyde onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for a solid, or after separation by Gas Chromatography (GC-MS). The

sample is vaporized in the ion source.

Ionization:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the removal of an electron, forming a molecular ion (M⁺•),
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and induces fragmentation.

Mass Analysis:

The positively charged molecular ion and fragment ions are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of each ion at a specific

m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized or isolated organic compound.
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Caption: Workflow for the spectroscopic characterization of an organic compound.

Conclusion
While the specific experimental spectroscopic data for 3,5-Dibromo-4-methoxybenzaldehyde
remains elusive in the public domain, this guide provides the foundational knowledge for its

analysis. The detailed experimental protocols and logical workflow presented herein offer a

robust framework for researchers to obtain and interpret the necessary NMR, IR, and MS data

to fully characterize this compound. Such characterization is an indispensable step in its further

application in synthetic and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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